molecular formula C11H16N2O2 B14649246 N,N-Diethyl-3-methyl-4-nitroaniline CAS No. 52177-26-1

N,N-Diethyl-3-methyl-4-nitroaniline

Cat. No.: B14649246
CAS No.: 52177-26-1
M. Wt: 208.26 g/mol
InChI Key: CMUUCKXTTQNTHT-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methyl-4-nitroaniline is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the 4-position, a methyl group (-CH₃) at the 3-position, and N,N-diethylamine (-N(CH₂CH₃)₂) at the 1-position. This structure confers unique physicochemical properties, such as increased lipophilicity due to the ethyl and methyl groups, which influence solubility, reactivity, and applications in organic synthesis and materials science .

Properties

CAS No.

52177-26-1

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-4-12(5-2)10-6-7-11(13(14)15)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

CMUUCKXTTQNTHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methyl-4-nitroaniline typically involves nitration and subsequent substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-3-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methyl-4-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

The following analysis compares N,N-Diethyl-3-methyl-4-nitroaniline with structurally related nitroaniline derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

Table 1: Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
This compound C₁₁H₁₆N₂O₂ 208.26 N,N-diethyl, 3-CH₃, 4-NO₂ Enhanced steric hindrance and lipophilicity
N,N-Diethyl-3-nitroaniline C₁₀H₁₄N₂O₂ 194.23 N,N-diethyl, 3-NO₂ Lacks methyl group; reduced steric bulk
3-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 3-CH₃, 4-NO₂ No N-alkylation; higher polarity
4-Nitroaniline C₆H₆N₂O₂ 138.12 4-NO₂ Simplest analog; high solubility in polar solvents

Key Observations:

  • Lipophilicity : The diethyl and methyl groups in this compound increase its hydrophobicity compared to 4-nitroaniline, making it more soluble in organic solvents like ethyl acetate .

Thermal and Mechanical Properties

For instance, nitro groups enhance molecular rigidity, while alkyl groups like ethyl or methyl may reduce melting points .

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